hexahydrocyclopenta[c]pyrrol-5(1H)-one
CAS No.: 1257389-95-9
Cat. No.: VC7941587
Molecular Formula: C7H11NO
Molecular Weight: 125.17
* For research use only. Not for human or veterinary use.
![hexahydrocyclopenta[c]pyrrol-5(1H)-one - 1257389-95-9](/images/structure/VC7941587.png)
Specification
CAS No. | 1257389-95-9 |
---|---|
Molecular Formula | C7H11NO |
Molecular Weight | 125.17 |
IUPAC Name | 2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-one |
Standard InChI | InChI=1S/C7H11NO/c9-7-1-5-3-8-4-6(5)2-7/h5-6,8H,1-4H2 |
Standard InChI Key | XRSFPEFHACEZSM-UHFFFAOYSA-N |
SMILES | C1C2CNCC2CC1=O |
Canonical SMILES | C1C2CNCC2CC1=O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Hexahydrocyclopenta[c]pyrrol-5(1H)-one features a bicyclic framework comprising a five-membered cyclopentane ring fused to a pyrrolidone moiety. The stereochemistry of the compound is defined by its cis-configuration, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies . The rigid bicyclic structure imposes significant conformational constraints, which influence its reactivity and intermolecular interactions in biological systems.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 96896-09-2 | |
Molecular Formula | C₇H₁₁NO | |
Molecular Weight | 125.17 g/mol | |
Exact Mass | 125.084 Da | |
Topological Polar Surface Area | 29.1 Ų | |
LogP (Partition Coefficient) | 1.32 |
The compound’s moderate lipophilicity (LogP = 1.32) suggests favorable membrane permeability, a critical factor in drug design . Its polar surface area (29.1 Ų) further supports potential blood-brain barrier penetration, though this remains untested in vivo .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of hexahydrocyclopenta[c]pyrrol-5(1H)-one typically involves multi-step strategies to construct the bicyclic framework. One reported method begins with the cyclization of appropriately substituted pyrrolidine precursors under acidic conditions, followed by oxidation to introduce the ketone functionality . Advanced routes utilize palladium-catalyzed cross-coupling reactions to install substituents at specific positions, enabling the creation of derivatives such as trans-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one.
Key Synthetic Intermediate
In a 2014 study, octahydrocyclopenta[c]pyrrole derivatives were synthesized via sodium borohydride reduction of ketone precursors, yielding endo- and exo-alcohol isomers with high stereoselectivity (98% yield) . These intermediates were subsequently functionalized with acetamide or 1,2,3-triazole groups to enhance antimicrobial activity .
Structural Modifications
Derivatization of the parent compound often targets the pyrrolidone nitrogen or the cyclopentane ring. For example:
-
C-5 Substitution: Introducing acetamide or triazole moieties at the C-5 position significantly improves antibacterial potency against Gram-positive pathogens .
-
Benzylation: The addition of a benzyl group at the trans-2 position (as in trans-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one) enhances hydrophobic interactions with bacterial target proteins.
Pharmacological Applications
Antimicrobial Activity
Hexahydrocyclopenta[c]pyrrol-5(1H)-one derivatives exhibit broad-spectrum activity against drug-resistant bacteria. In a landmark study, endo-alcohol 2a and exo-alcohol 2b demonstrated superior inhibitory effects against Mycobacterium tuberculosis H37Rv compared to linezolid, a first-line oxazolidinone antibiotic . These compounds also showed potent activity against vancomycin-resistant Enterococcus faecalis and linezolid-resistant MRSA, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .
Table 2: Antimicrobial Activity of Selected Derivatives
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
2a (endo) | M. tuberculosis H37Rv | 0.25 |
2b (exo) | Linezolid-resistant MRSA | 1.0 |
Linezolid | M. tuberculosis H37Rv | 2.0 |
Mechanism of Action
Industrial and Regulatory Aspects
Future Directions
Ongoing research aims to optimize the pharmacokinetic properties of hexahydrocyclopenta[c]pyrrol-5(1H)-one derivatives through rational design. Computational models predict that fluorination at the cyclopentane ring could enhance blood-brain barrier penetration, enabling central nervous system applications. Additionally, hybrid molecules combining the bicyclic scaffold with β-lactam or quinolone motifs are under investigation to combat multidrug-resistant Gram-negative infections .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume